2-ethoxy-4-formylphenyl 2-nitrobenzoate
Description
2-Ethoxy-4-formylphenyl 2-nitrobenzoate is a synthetic aromatic ester featuring a 2-ethoxy-4-formylphenyl group linked via an ester bond to 2-nitrobenzoic acid. The ethoxy (electron-donating, EDG) and formyl (electron-withdrawing, EWG) groups on the phenyl ring, combined with the 2-nitrobenzoate moiety (strong EWG), create a complex electronic profile. Such compounds are typically synthesized via esterification of acid chlorides with phenolic derivatives, as seen in related systems .
Properties
IUPAC Name |
(2-ethoxy-4-formylphenyl) 2-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO6/c1-2-22-15-9-11(10-18)7-8-14(15)23-16(19)12-5-3-4-6-13(12)17(20)21/h3-10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSGZPSNVHVBWDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OC(=O)C2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-ethoxy-4-formylphenyl 2-nitrobenzoate with key analogs, focusing on substituent effects, crystallographic data, and reactivity trends.
Substituent Effects on Electronic and Geometric Properties
Notes:
- Dihedral Angles: The planar arrangement in 4-formyl-2-nitrophenyl 3-nitro-2-methylbenzoate (4.96°) contrasts sharply with the 62.90° angle in F4BrB, indicating substituent-dependent ring stacking .
- Electronic Effects: Nitro groups enhance electrophilicity, making esters more reactive toward nucleophiles (e.g., hydrolysis or substitution reactions) compared to EDG-substituted analogs .
Crystallographic and Packing Behavior
- 4-Formyl-2-nitrophenyl 3-nitro-2-methylbenzoate : Crystal packing involves weak C-H⋯O interactions, forming helical chains along the [010] axis. No classical hydrogen bonds are present, highlighting the role of nitro groups in directing non-covalent interactions.
- 4-Formyl-2-nitrophenyl 4-bromo-benzoate : Bromine’s polarizability may contribute to distinct packing motifs, though specific data is unavailable.
Reactivity and Functional Group Interactions
- Nitro vs. Halogen Substituents: Nitro groups (strong EWGs) increase electrophilicity at the ester carbonyl, accelerating reactions like hydrolysis or nucleophilic aromatic substitution. In contrast, halogenated analogs (e.g., 4-fluoro ) exhibit moderate EW effects, favoring lipophilicity over reactivity .
Heterocyclic and Aliphatic Analogs
- 2-Ethoxy-4-formylphenyl 2-furoate : The furan ring introduces conjugation and ring strain, altering solubility and stability. The 5-nitro-furoate analog further enhances reactivity due to the nitro group’s EWG effect.
- 2-Ethoxy-4-formylphenyl 2-methylpropanoate : The branched aliphatic chain reduces crystallinity and increases flexibility compared to rigid aromatic esters.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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